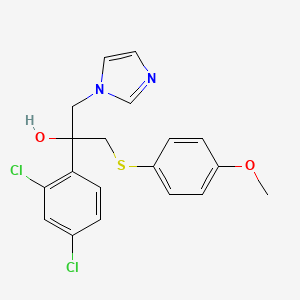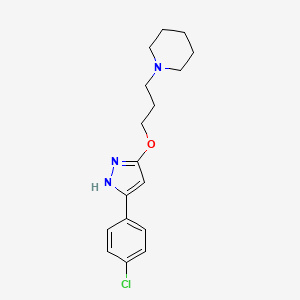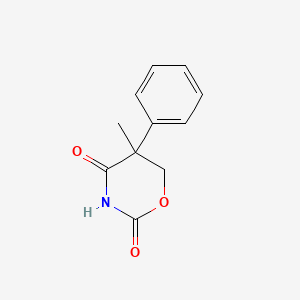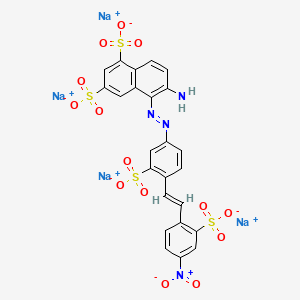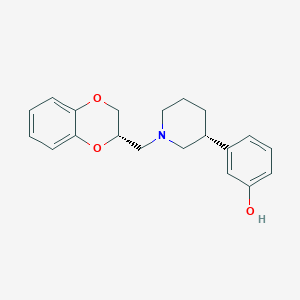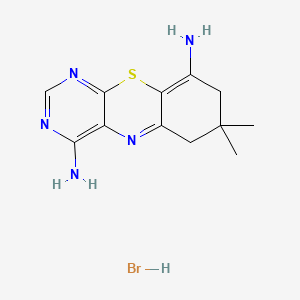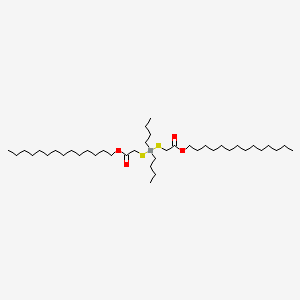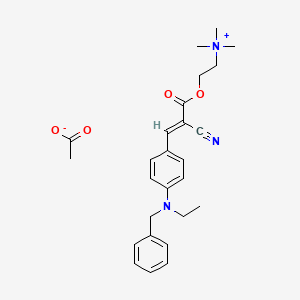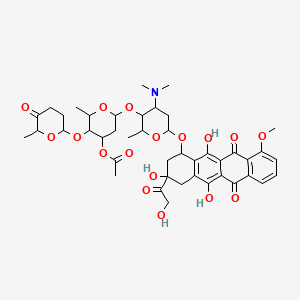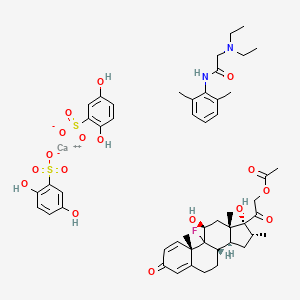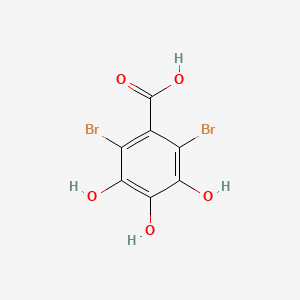
Dibromogallic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its chemical formula is C7H4Br2O5, and it has a molecular weight of 327.91 g/mol . This compound is characterized by the substitution of two hydrogen atoms on the benzene ring of gallic acid with bromine atoms. Dibromogallic acid is known for its light-brown crystalline appearance and is soluble in water, alcohol, and ether .
Preparation Methods
Dibromogallic acid can be synthesized through the bromination of gallic acid. The reaction typically involves the use of bromine in a solvent such as chloroform. The process is carried out under controlled conditions to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring . Industrial production methods may involve similar bromination reactions but on a larger scale, with additional steps for purification and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Dibromogallic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibromoquinones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxybenzoic acid derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibromogallic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of certain dyes and pigments, as well as in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of dibromogallic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the inhibition of specific enzymes and the modulation of oxidative stress pathways. The bromine atoms in its structure enhance its reactivity, allowing it to participate in redox reactions and interact with biological molecules .
Comparison with Similar Compounds
Dibromogallic acid can be compared with other similar compounds, such as:
Gallic Acid: The parent compound, which lacks the bromine substitutions.
Protocatechuic Acid: Another hydroxybenzoic acid with different substitution patterns.
Syringic Acid: A hydroxybenzoic acid with methoxy groups instead of bromine atoms. This compound is unique due to its bromine substitutions, which confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
602-92-6 |
|---|---|
Molecular Formula |
C7H4Br2O5 |
Molecular Weight |
327.91 g/mol |
IUPAC Name |
2,6-dibromo-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H4Br2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14) |
InChI Key |
RZMMKKHHNDGXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)O)O)O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


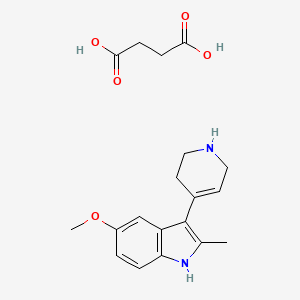
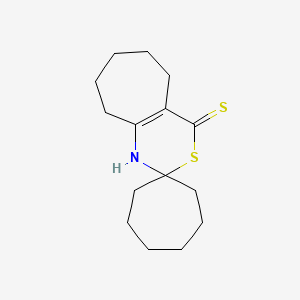
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
